molecular formula C16H24N2O4S B7713624 N-(4-methoxyphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide

N-(4-methoxyphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide

Cat. No. B7713624
M. Wt: 340.4 g/mol
InChI Key: QLQJWUMKMGOQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, commonly known as MMBSA, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of drug discovery. MMBSA is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH balance of various biological systems.

Scientific Research Applications

MMBSA has been extensively studied for its potential applications in the field of drug discovery. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as respiration, acid-base balance, and bone resorption. MMBSA has been shown to exhibit potent inhibitory activity against various isoforms of carbonic anhydrase, making it a promising candidate for the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and osteoporosis.

Mechanism of Action

MMBSA inhibits the activity of carbonic anhydrase by binding to its active site and blocking the access of its substrate, carbon dioxide. This leads to a decrease in the production of bicarbonate ions, which are essential for the regulation of pH balance in various biological systems. The inhibition of carbonic anhydrase by MMBSA has been shown to have various physiological effects such as the reduction of intraocular pressure, the prevention of seizures, and the inhibition of bone resorption.
Biochemical and Physiological Effects:
MMBSA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma, making it a promising candidate for the development of drugs for the treatment of this disease. It has also been shown to exhibit anticonvulsant activity in animal models of epilepsy, suggesting its potential use in the treatment of this disease. Furthermore, MMBSA has been shown to inhibit bone resorption in animal models of osteoporosis, making it a potential candidate for the development of drugs for the treatment of this disease.

Advantages and Limitations for Lab Experiments

MMBSA has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. It has also been shown to exhibit selectivity for various isoforms of carbonic anhydrase, allowing for the study of specific isoforms in various biological systems. However, MMBSA has some limitations for lab experiments. It is a sulfonamide derivative, which may limit its bioavailability and pharmacokinetic properties. Furthermore, it may exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on MMBSA. One potential direction is the development of MMBSA derivatives with improved pharmacokinetic properties and selectivity for specific isoforms of carbonic anhydrase. Another potential direction is the investigation of the role of carbonic anhydrase in various diseases and the development of MMBSA-based drugs for the treatment of these diseases. Furthermore, the investigation of the off-target effects of MMBSA may provide insights into the role of carbonic anhydrase in various biological systems.

Synthesis Methods

The synthesis of MMBSA involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methyl-4-methoxyaniline in the presence of triethylamine to yield N-methyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with N-(4-methoxyphenyl)glycine in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield MMBSA.

properties

IUPAC Name

N-cyclohexyl-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-18(12-16(19)17-13-6-4-3-5-7-13)23(20,21)15-10-8-14(22-2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQJWUMKMGOQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.